An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)oxane: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)oxane: Structure, Properties, Synthesis, and Applications
Abstract
4-(Oxiran-2-ylmethoxy)oxane is a bifunctional organic molecule featuring a stable, saturated six-membered oxane (tetrahydropyran) ring and a highly reactive oxirane (epoxide) ring, connected by a flexible ether linkage. This unique structural combination makes it a promising, albeit under-explored, chemical intermediate. The oxane moiety offers a polar, metabolically stable scaffold often utilized in medicinal chemistry to improve physicochemical properties, while the oxirane ring serves as a versatile electrophilic handle for a wide range of nucleophilic addition and polymerization reactions. This guide provides a comprehensive technical overview of its chemical structure, known properties, plausible synthetic routes based on established chemical principles, and potential applications in polymer science and drug discovery.
Chemical Identity and Structure
4-(Oxiran-2-ylmethoxy)oxane is a distinct chemical entity characterized by its two heterocyclic ether rings. The saturated oxane ring is conformationally flexible, typically adopting a chair-like structure, and is chemically robust. In contrast, the three-membered oxirane ring is highly strained, rendering it susceptible to ring-opening reactions, which is the cornerstone of its chemical utility.
Figure 1. Chemical structure of 4-(Oxiran-2-ylmethoxy)oxane.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-[(oxiran-2-yl)methoxy]oxane | [1] |
| CAS Number | 1236764-54-7 | [1] |
| Molecular Formula | C₈H₁₄O₃ | N/A |
| Molecular Weight | 158.19 g/mol | N/A |
| Monoisotopic Mass | 158.0943 g/mol | N/A |
| EC Number | 174-383-9 | [1] |
| Predicted logP | -0.47 | [2] |
Reactivity and Mechanistic Insights
The chemical behavior of 4-(Oxiran-2-ylmethoxy)oxane is dominated by the reactivity of the oxirane ring. The significant ring strain (approximately 60° bond angles versus the ideal 109.5°) makes the ring carbons highly electrophilic and drives the ring-opening reaction when attacked by a nucleophile.[3] The oxane ring, being a saturated ether, is comparatively inert under most conditions and acts as a stable structural component.[4]
Nucleophilic Ring-Opening of the Oxirane Moiety
The primary reaction is nucleophilic ring-opening, which can proceed under either acidic or basic/nucleophilic conditions, with distinct regioselectivity.[5][6]
-
Under Basic/Nucleophilic Conditions: A strong nucleophile (e.g., RO⁻, RS⁻, R₂NH) directly attacks one of the epoxide carbons in a classic SN2 mechanism. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the oxirane ring.[3][7] This pathway is highly regioselective.
-
Under Acidic Conditions: The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group and activates the ring.[3][5] The mechanism exhibits significant SN1-like character. The nucleophile, which can be weak (e.g., H₂O, ROH), then attacks the carbon atom that can best stabilize the developing positive charge—the more substituted carbon.[3][7][8]
Diagram 1. Regioselectivity of epoxide ring-opening under basic vs. acidic conditions.
Plausible Synthetic Routes
Route A: Direct Glycidylation
This is a robust, two-step industrial method for producing glycidyl ethers.[11] It involves the initial reaction of an alcohol with epichlorohydrin, catalyzed by a Lewis acid, to form a chlorohydrin intermediate. This is followed by dehydrochlorination with a strong base to close the epoxide ring.[9][12]
-
Adduct Formation: To a reactor charged with 4-hydroxyoxane (1.2 molar equivalents) and a Lewis acid catalyst (e.g., SnCl₄, 0.01 eq.), add epichlorohydrin (1.0 eq.) dropwise at 60-70°C. Stir the mixture for 2-4 hours until the reaction is complete (monitored by GC or TLC).
-
Dehydrochlorination: Cool the reaction mixture to 30°C. Add a 50% aqueous solution of sodium hydroxide (1.1 eq.) dropwise, maintaining the temperature below 40°C.
-
Workup: After stirring for 1-2 hours, separate the organic layer. Wash with water to remove salts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 4-(Oxiran-2-ylmethoxy)oxane.
Diagram 2. Workflow for the Direct Glycidylation synthetic route.
Route B: Allylation and Epoxidation
This alternative two-step pathway involves first forming an allyl ether via a Williamson ether synthesis, followed by epoxidation of the allyl double bond.[11]
-
Allylation: To a solution of 4-hydroxyoxane (1.0 eq.) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq.) at 0°C to form the alkoxide. Allow the mixture to warm to room temperature, then add allyl bromide (1.1 eq.). Heat the reaction to reflux for 4-6 hours. After cooling, quench with water, extract with ether, dry the organic layers, and purify to obtain 4-(allyloxy)oxane.
-
Epoxidation: Dissolve the 4-(allyloxy)oxane (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM). Cool to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise. Allow the reaction to stir at room temperature for 12-16 hours.
-
Workup: Quench the reaction by adding a saturated sodium bisulfite solution. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate 4-(Oxiran-2-ylmethoxy)oxane.
Potential Applications
The bifunctional nature of this molecule opens up applications in both polymer chemistry and as a specialized building block in organic synthesis and medicinal chemistry.
Monomer in Polymer Science
With its reactive oxirane group, 4-(Oxiran-2-ylmethoxy)oxane can serve as a monomer in ring-opening polymerization (ROP) to create functional polyethers.[13][14] It can be homopolymerized or copolymerized with other epoxides or cyclic ethers to tailor the properties of the resulting material. The incorporation of the oxane moiety into the polymer backbone is expected to enhance polarity and potentially alter thermal properties, such as the glass transition temperature (Tg). Such polymers could find use in coatings, adhesives, or as electrolytes.[15]
Building Block in Medicinal Chemistry
The oxane ring is a "privileged" scaffold in drug discovery, often used as a polar and metabolically stable isostere for less desirable groups like gem-dimethyl or carbonyls.[16][17][18] Its incorporation can improve key drug-like properties such as aqueous solubility and metabolic stability.[19][20] 4-(Oxiran-2-ylmethoxy)oxane can act as a bifunctional linker, where the oxirane ring is opened by a nucleophilic group on one molecule (e.g., a pharmacophore), and the oxane serves to modulate the physicochemical properties of the final conjugate.
Diagram 3. Hypothetical use of the molecule as a linker in drug development.
Safety and Handling
Based on notified classifications for this chemical and general data for glycidyl ethers, 4-(Oxiran-2-ylmethoxy)oxane should be handled with appropriate caution.[1][21][22]
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Serious Eye Damage | 1 | Danger | H318 |
| Germ Cell Mutagenicity | 2 | Warning | H341 |
| STOT Single Exposure | 3 | Warning | H336 |
| Aquatic Hazard (Chronic) | 3 | - | H412 |
| Source: NextSDS[1] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[23]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), splash-proof safety goggles, and a lab coat.[24][25] A face shield may be required for larger quantities.[21]
-
Handling Practices: Avoid all contact with skin, eyes, and clothing.[24] Do not eat, drink, or smoke in the work area.[21] Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[21][24]
Conclusion
4-(Oxiran-2-ylmethoxy)oxane is a versatile bifunctional molecule whose potential is derived directly from its constituent parts: a stable oxane ring and a reactive oxirane ring. While specific experimental data and applications are not yet widely published, its properties can be reliably inferred from the well-understood chemistry of these functional groups. It holds promise as a valuable intermediate for creating novel polymers with tailored properties and as a sophisticated building block for designing next-generation therapeutics with enhanced physicochemical profiles. Further research into its specific reaction kinetics, polymerization behavior, and biological compatibility is warranted to fully unlock its potential.
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